2-Pivaloylaminoquinoline
Description
2-Pivaloylaminoquinoline is a quinoline derivative featuring a pivaloylamino (-NHCOC(CH₃)₃) group at the 2-position of the quinoline core. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Such methods align with convergent synthetic routes for pyrimidoquinolines, where heterocyclic rings are constructed on preformed quinoline templates .
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2,2-dimethyl-N-quinolin-2-ylpropanamide |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)13(17)16-12-9-8-10-6-4-5-7-11(10)15-12/h4-9H,1-3H3,(H,15,16,17) |
InChI Key |
VJLMZTBNJBUWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Structural and Functional Group Analysis
The biological and chemical properties of quinoline derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Quinoline Derivatives
Key Observations:
- This compound: The bulky pivaloyl group may enhance metabolic stability by sterically hindering enzymatic degradation, a trait advantageous in drug design .
Stability and Reactivity
- The tert-butyl group in this compound provides steric protection against oxidation, whereas electron-deficient groups (e.g., chloro in ) may increase electrophilicity, altering reaction pathways.
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